Bis(4-ethoxyphenyl)methanone
Description
Evolution and Scope of Diarylmethanone Research
The study of diarylmethanones began with the development of foundational synthetic methods, most notably the Friedel-Crafts acylation, which remains a principal route for their preparation. The scope of diarylmethanone research has since expanded dramatically, moving from fundamental synthesis to a vast array of applications. Initially valued in the dye and perfume industries, their utility now extends into advanced materials science, polymer chemistry, and pharmacology. spectrabase.cominnovareacademics.in
Modern research has focused on the functionalization of the diaryl framework to fine-tune the molecule's properties. lookchem.com The core diarylmethanone scaffold is present in numerous synthetic and naturally occurring molecules that exhibit a wide range of biological activities, including anticancer and antimicrobial properties. spectrabase.comnih.gov Furthermore, their unique photochemical properties are harnessed in their role as photoinitiators for polymerization processes and as probes for studying biological interactions. nist.govresearchgate.net The evolution of synthetic techniques, such as metal-catalyzed cross-coupling reactions and C-H functionalization, has provided chemists with precise tools to create structurally diverse diarylmethanones for targeted applications. lookchem.comworktribe.com
Significance of Ether-Substituted Diarylmethanones in Advanced Chemical Systems
The introduction of ether, specifically alkoxy, substituents onto the aryl rings of the diarylmethanone core significantly modifies its electronic and photochemical characteristics. Ether groups are generally electron-donating, which influences the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scialert.net This electronic perturbation can alter the compound's UV-Vis absorption spectrum, which is a critical factor in photochemical applications. worktribe.comscialert.net
In polymer science, ether-substituted diarylmethanones are highly significant as Type II photoinitiators. polymerinnovationblog.com Upon UV irradiation, these compounds can enter an excited triplet state and abstract a hydrogen atom from a co-initiator (like an amine or alcohol) to generate the free radicals necessary to initiate polymerization. researchgate.netpolymerinnovationblog.com The specific absorption wavelength can be tuned by the nature and position of the ether substituent, allowing for compatibility with different UV light sources, such as mercury lamps. sigmaaldrich.com This property is crucial for UV curing of coatings, inks, and adhesives. worktribe.comresearchgate.net Beyond photochemistry, the ether linkage provides a stable, yet flexible, connection point for constructing more complex molecules, making these compounds valuable building blocks for pharmaceuticals and organic light-emitting diode (OLED) materials. nih.govmdpi.com
Research Directions for Bis(4-ethoxyphenyl)methanone in Contemporary Chemical Science
This compound, a symmetrically substituted diarylmethanone, is a compound of focused interest in several contemporary research areas. Its primary application lies in its function as a photoinitiator for UV-curable systems. worktribe.com Research is ongoing to develop low-migration oligomeric and polymeric photoinitiators based on this structure to improve safety in applications such as food packaging coatings. worktribe.com
In synthetic organic chemistry, this compound serves as a key intermediate. For instance, it is used in Stobbe condensations with succinic esters to create precursors for lignan (B3055560) analogues, which are a class of compounds with interesting biological properties. innovareacademics.in Its symmetrical structure and the activating effect of the ethoxy groups make it a reliable substrate for various chemical transformations.
Future research directions may focus on leveraging its specific photochemical and physical properties. This includes its potential incorporation into novel polymers to enhance thermal stability or confer specific optical properties. Further exploration of its utility as a scaffold in medicinal chemistry, building upon the known bioactivities of other substituted benzophenones, represents another promising avenue for investigation. nih.gov The crystal engineering of this and related molecules is also an area of interest, as controlling the solid-state packing can influence a material's bulk properties. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 5032-11-1 |
| Crystal System | Orthorhombic acs.org |
Table 2: Spectroscopic Data References for this compound
| Spectroscopic Technique | Observation / Reference |
|---|---|
| UV-Vis Spectroscopy | Exhibits UV light absorption in the range of 225–325 nm. scilit.com |
| Infrared (IR) Spectroscopy | Characteristic vibrational frequencies for the carbonyl (C=O) and ether (C-O) functionalities are expected. nih.gov |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectral data are used for structural confirmation in synthetic procedures. innovareacademics.innih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5032-11-1 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
bis(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-3-19-15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
XZNQFPSOLGYVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Ethoxyphenyl Methanone and Structural Analogues
Established Synthetic Routes for Diarylmethanones
Traditional methods for synthesizing diarylmethanones have been widely used and are well-documented in chemical literature. These approaches, while effective, often involve harsh conditions and stoichiometric reagents.
Classical Approaches (e.g., Friedel-Crafts Acylation, Grignard Reagents)
Friedel-Crafts Acylation: This is a prominent method for synthesizing aryl ketones. sigmaaldrich.cn The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.cn For bis(4-ethoxyphenyl)methanone, this would typically involve the reaction of ethoxybenzene with 4-ethoxybenzoyl chloride. researchgate.net
One documented procedure for synthesizing this compound via Friedel-Crafts acylation involves stirring a mixture of aluminum chloride and ethoxybenzene in dry carbon disulphide, followed by the slow addition of 4-ethoxybenzoyl chloride. After a reaction period, the mixture is acidified and extracted to yield the product. researchgate.net An alternative approach involves heating a mixture of the reactants on an oil bath, followed by cooling and precipitation to obtain the desired compound. researchgate.net The general mechanism involves the formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction. sigmaaldrich.cn
Grignard Reagents: Grignard reagents (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org Their application in the synthesis of diarylmethanones can involve the reaction of an aryl Grignard reagent with an aroyl chloride. For instance, 4-ethoxyphenylmagnesium bromide could be reacted with 4-ethoxybenzoyl chloride. However, the reactivity of Grignard reagents can also lead to the formation of tertiary alcohols as byproducts if they react with the newly formed ketone. organic-chemistry.org Continuous flow synthesis methods have been developed to control the reaction between aryl Grignard reagents and acyl chlorides, offering a safer and more efficient alternative to batch processes. rsc.org
Multi-step Synthesis Protocols
The synthesis of complex diarylmethanones or their derivatives can necessitate multi-step reaction sequences. acs.org These protocols may involve the initial synthesis of a diarylmethane core, followed by functional group interconversions or further substitutions. For example, a diarylmethane can be synthesized via Friedel-Crafts acylation followed by a reduction of the ketone group. acs.org This two-step process allows for greater control over the final product's structure. Subsequent reactions can then be performed on the diarylmethane scaffold to introduce additional functional groups. scispace.comlibretexts.org For instance, bis-heterocyclic compounds containing a methane (B114726) bridge have been synthesized through multi-step procedures involving the initial formation of a bis-phenyl methane structure followed by cyclization reactions. scispace.com
Optimized and Green Synthetic Strategies
In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing optimized and environmentally friendly methods for diarylmethanone synthesis. These strategies aim to improve efficiency, reduce waste, and enhance safety.
Catalytic Systems in Methanone (B1245722) Synthesis
The use of catalytic systems is central to modern organic synthesis, offering pathways that are more efficient and selective than stoichiometric reactions. In the context of diarylmethanone synthesis, various catalytic systems have been explored.
Palladium Catalysis: Palladium-based catalysts have been employed in cross-coupling reactions to form diarylmethanes, which can then be oxidized to diarylmethanones. organic-chemistry.org For example, Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids using a palladium(II) acetate (B1210297) and triphenylphosphine (B44618) system provides a route to structurally diverse diarylmethanes. organic-chemistry.org
Nickel Catalysis: Nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have proven effective for the cross-coupling of aryl chlorides with organomagnesium reagents (ArMgX) to form diarylmethanes. organic-chemistry.org Nickel catalysis has also been utilized for the C(sp³)–H arylation of diarylmethanes to synthesize triarylmethanes. nih.gov
Rhenium Catalysis: Rhenium(VII) oxide (Re₂O₇) has been used to catalyze the synthesis of diarylmethanes from benzylic alcohols through a dehydrative Friedel-Crafts reaction, offering high yields and minimal waste. rsc.org
Metal-Free Catalysis: To avoid the use of transition metals, metal-free catalytic systems have been developed. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the umpolung S NAr reaction of aromatic aldehydes and perfluoroarenes to produce perfluorinated diarylmethanones. nih.gov
| Catalyst System | Reactants | Product | Key Features |
| Palladium(II) acetate/triphenylphosphine | Benzylic phosphates, Arylboronic acids | Diarylmethanes | Suzuki-Miyaura cross-coupling. organic-chemistry.org |
| Nickel/Bidentate phosphine (B1218219) ligand | Aryl chlorides, ArMgX | Diarylmethanes | Effective for coupling with Grignard reagents. organic-chemistry.org |
| Re₂O₇ | Benzylic alcohols, Arenes | Diarylmethanes | Dehydrative Friedel-Crafts, low catalyst loading. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Aromatic aldehydes, Perfluoroarenes | Perfluorinated diarylmethanones | Metal-free, umpolung reactivity. nih.gov |
Advanced Reaction Conditions (e.g., Microwave Irradiation, Solvent-Free Approaches)
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including bis-heterocycles. mdpi.comresearchgate.net For example, the Groebke-Blackburn-Bienaymé reaction to synthesize fused bis-heterocycles has been efficiently carried out under microwave irradiation. mdpi.com In some cases, microwave conditions can lead to different stereochemical outcomes compared to thermal methods. researchgate.net The synthesis of bis-tetronic acid derivatives has been significantly improved by using microwave irradiation in combination with natural deep eutectic solvents, reducing reaction times from hours to minutes and increasing yields. mdpi.com
Solvent-Free Approaches: The elimination of volatile organic solvents is a key goal of green chemistry. rsc.orgpharmafeatures.com Solvent-free reactions, often facilitated by techniques like ball milling (mechanochemistry), can reduce waste, energy consumption, and chemical hazards. rsc.orgpharmafeatures.com This approach has been used to synthesize a variety of pharmaceutically important molecules. rsc.org One-pot, solvent-free synthesis of diarylacetic acid derivatives has been achieved through the Friedel–Crafts hydroxyalkylation of glyoxylic acid with arenes under mild conditions. sigmaaldrich.cn
Synthesis of Functionalized this compound Derivatives
The core structure of this compound, featuring a central carbonyl group linking two ethoxy-substituted phenyl rings, serves as a versatile scaffold for the development of a wide array of functionalized derivatives. The synthetic methodologies employed to modify this structure are pivotal in tuning its chemical, physical, and electronic characteristics. These modifications can range from simple substitutions on the aromatic rings to the construction of complex heterocyclic systems, thereby generating novel compounds with tailored properties for various scientific applications.
Derivatization for Specific Electronic and Structural Properties
The modification of the this compound framework is a key strategy for tailoring its electronic and structural properties. The introduction of different functional groups or the alteration of existing ones can significantly influence the molecule's conformation, electron distribution, and photophysical behavior.
One common approach involves the synthesis of analogues with different substituents on the phenyl rings. For instance, the replacement of ethoxy groups with other functionalities like methylsulfanyl groups creates compounds such as Bis(4-methylsulfanylphenyl)methanone. This particular analogue's unique structural configuration, with sulfur atoms attached to the benzene (B151609) rings, directly influences its electronic and spatial characteristics. The sulfur atoms provide reactive sites for further derivatization, such as oxidation to sulfoxides or sulfones, which alters the electronic properties of the molecule.
The synthesis of symmetrical bis-aryl-α,β-unsaturated ketone derivatives through aldol (B89426) condensation represents another method to impart specific properties. acs.org For example, reacting a ketone with two enolizable sites, like cyclohexanone, with substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde) yields compounds with extended conjugation. acs.org This extension of the π-system, which can be analyzed through spectroscopic methods, directly impacts the electronic and photophysical properties of the resulting molecules. acs.orgmdpi.com The introduction of electron-donating or electron-withdrawing groups on the aryl moieties allows for fine-tuning of the molecule's HOMO-LUMO gap. researchgate.net
The table below summarizes examples of derivatization strategies and their impact on molecular properties.
| Parent Compound/Analogue | Derivatization Strategy | Modified Property | Research Finding | Citation |
| Bis(4-methylsulfanylphenyl)methanone | Oxidation of sulfur atoms | Electronic properties | The sulfur atoms can be converted into sulfoxides or sulfones, altering the electronic configuration. | |
| Cyclohexanone | Aldol condensation with substituted benzaldehydes | Extended conjugation, Electronic properties | Synthesis of compounds like 2,6-bis((E)-4-chlorobenzylidene)cyclohexan-1-one creates extended π-systems, modifying electronic characteristics. | acs.org |
| Diarylpentanoid (Curcumin Analogue) | Introduction of cyclic structures | Structural rigidity | Incorporating five- and six-membered rings into the structure provides conformational restriction. | mdpi.com |
| (E)-3-(2-ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one | Complex heterocycle formation | Structural conformation | The ethoxyphenyl and methoxyphenyl rings are perpendicular to the thiazol rings, resulting in a non-planar structure. | researchgate.net |
| 2-(3-guaiazulenyl)-1,1-bis(4-hydroxyphenyl)ethylene | Substitution of hydroxyl groups | Structural and Electronic Properties | Reaction with 2-chloroethyldimethylammonium chloride yields a tamoxifen (B1202) analogue with altered spectroscopic properties and a twisted molecular structure due to steric hindrance. | scispace.com |
Synthetic Approaches to Heterocyclic Methanone Derivatives
Integrating heterocyclic moieties into the diarylmethanone structure is a powerful strategy for creating derivatives with novel properties and potential biological activities. A variety of synthetic methods have been developed to construct these complex molecules, often involving multi-step sequences or one-pot reactions.
A key intermediate for synthesizing heterocyclic derivatives is the corresponding carbohydrazide (B1668358). For example, a terphenyl ester can be converted into 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This carbohydrazide then serves as a versatile precursor for building various five-membered heterocyclic rings. Reaction with acetylacetone (B45752) can yield a pyrazole (B372694) derivative, while treatment with triethyl orthoformate can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring. nih.gov
Condensation reactions are a cornerstone of heterocyclic synthesis in this context. The Knoevenagel condensation, for instance, can be employed to synthesize aurones. mdpi.com A domino Knoevenagel–Michael reaction between tetronic acid and an aldehyde like 4-methoxybenzaldehyde (B44291) can produce bis-tetronic acid derivatives. mdpi.com Similarly, a one-pot condensation of aromatic aldehydes with 4-hydroxycoumarin, catalyzed by 4-Dimethylaminopyridine (DMAP), efficiently produces bis-(4-hydroxycoumarin-3-yl) methane derivatives. jmpas.com Such methods are often favored for their efficiency and high yields. jmpas.com
Other synthetic strategies include:
Fischer Indole (B1671886) Synthesis: This method can be used to fuse an indole ring onto a ketone, as demonstrated in the synthesis of "indolototarol" from a ketone intermediate and phenylhydrazine (B124118) hydrochloride. nih.gov
Reaction with Thiohydantoins: 5-Arylidene-2-thiohydantoins can be synthesized by the condensation of aromatic aldehydes with 2-thiohydantoin. bibliotekanauki.pl These can be further modified to create more complex heterocyclic systems. bibliotekanauki.pl
Acid-Mediated Cyclization: Substituted 2-aminochalcones can undergo acid-mediated cyclization to form dihydroquinolinones, which are precursors to quinoline (B57606) derivatives. mdpi.com
The table below outlines several synthetic approaches to heterocyclic derivatives based on methanone or related structures.
| Starting Material(s) | Reagent(s)/Catalyst | Synthetic Method | Resulting Heterocyclic Derivative | Citation |
| 4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | Acetylacetone, Triethylamine | Condensation/Cyclization | (4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | nih.gov |
| 4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | Triethyl orthoformate | Condensation/Cyclization | 4,4′′-Difluoro-4′-(1,3,4-oxadiazol-2-yl)-1,1′:3′,1′′-terphenyl-5′-ol | nih.gov |
| Aromatic Aldehydes, 4-Hydroxycoumarin | 4-Dimethylaminopyridine (DMAP) | One-pot condensation | Bis-(4-hydroxycoumarin-3-yl) methane derivatives | jmpas.com |
| Tetronic acid, 4-Methoxybenzaldehyde | L-proline/glycerol (NADES), Microwave irradiation | Domino Knoevenagel–Michael reaction | 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) | mdpi.com |
| 2-Aminobenzenethiol, Ethyl 2-chloroacetoacetate | Ethanol (reflux) | Condensation/Cyclization | 4H-1,4-Benzothiazine derivatives | openmedicinalchemistryjournal.com |
| 2-Thiohydantoin, Aromatic Aldehydes | Potassium hydroxide, Iodomethane | Condensation/Alkylation | 5-[(Z)-arylidene]-2-methylmercaptohydantoins | bibliotekanauki.pl |
Controlled Functionalization via Substitution Reactions
Controlled functionalization via substitution reactions is essential for the precise modification of the this compound scaffold and its analogues. These reactions allow for the introduction of a wide range of functional groups at specific positions, which is critical for structure-activity relationship studies and the development of materials with targeted properties.
Nucleophilic substitution is a fundamental tool for this purpose. For instance, the hydroxyl groups on a bis(4-hydroxyphenyl)ethylene core can be functionalized by reaction with an appropriate alkyl halide, such as 2-chloroethyldimethylammonium chloride, in the presence of a base like potassium carbonate. scispace.com This specific reaction yields a derivative with dimethylaminoethoxy side chains, significantly altering the compound's properties to create a tamoxifen analogue. scispace.com Similarly, the synthesis of the precursor for bis(4-methylsulfanylphenyl)methanone, 4-methylthiophenol, can be achieved via nucleophilic aromatic substitution where 4-chlorothiophenol (B41493) reacts with methyl iodide.
Modern catalytic methods have enabled highly selective and efficient substitution reactions that were previously challenging.
C-H Functionalization: Manganese-catalyzed C-H alkenylation of indoles with alkynes provides a method to form bis/trisubstituted indolyl-alkenes with high regio- and stereo-selectivity. rsc.org The selectivity of such reactions can often be controlled by additives; for example, the presence or absence of an acid can switch the reaction pathway between C-H alkenylation and a [2+2+2] cyclization to form carbazoles. rsc.org
Catalytic Enantioconvergent Substitution: For the construction of chiral molecules, nickel-based chiral catalysts can achieve the enantioconvergent coupling of racemic tertiary alkyl halides with organometallic nucleophiles. nih.gov This approach allows for the formation of quaternary stereocentres under mild conditions, which is a significant challenge in organic synthesis. nih.gov
Directed Substitution: The classical understanding of phenols and anilines limits them to electrophilic substitution. However, converting them to intermediates like p-quinone methides allows them to react with nucleophiles. researchgate.net This "umpolung" strategy enables the regioselective 1,6-hydroarylation of these intermediates with anilines, providing a direct route to diarylmethyl-functionalized anilines without the need for protecting the amino group. researchgate.net
The table below provides examples of controlled functionalization through various substitution reactions.
| Substrate | Reagent(s)/Catalyst | Reaction Type | Product/Outcome | Citation |
| 2-(3-guaiazulenyl)-1,1-bis(4-hydroxyphenyl)ethylene | 2-chloroethyldimethylammonium chloride, K₂CO₃ | Nucleophilic Substitution | Synthesis of a tamoxifen analogue with dimethylaminoethoxy side chains. | scispace.com |
| 4-Chlorothiophenol | Methyl iodide, K₂CO₃ | Nucleophilic Aromatic Substitution | Synthesis of 4-methylthiophenol, a precursor for sulfur-containing analogues. | |
| N-protected Indole | Terminal/Internal Alkynes, Mn-catalyst, Acid | Catalytic C-H Alkenylation | Highly regio- and stereo-selective synthesis of bis/trisubstituted indolyl-alkenes. | rsc.org |
| Racemic Tertiary Alkyl Halides | Alkenylmetal nucleophiles, Chiral Nickel Catalyst | Catalytic Enantioconvergent Substitution | Formation of quaternary stereocentres with good yield and enantioselectivity. | nih.gov |
| para-Quinone Methides | Anilines, Hexafluoroisopropanol (HFIP) | 1,6-Hydroarylation (Umpolung) | Regioselective synthesis of diarylmethyl-functionalized anilines under catalyst-free conditions. | researchgate.net |
| N-unprotected Amino Acid Esters | Aryl Halides, Chiral Aldehyde Catalyst | Asymmetric α-Substitution | Direct C-functionalization of amino acid esters, though N-functionalization byproducts can form. | semanticscholar.org |
Advanced Spectroscopic and Structural Elucidation of Bis 4 Ethoxyphenyl Methanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide crucial information about the structure of Bis(4-ethoxyphenyl)methanone.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the downfield region. For instance, a reported spectrum shows multiplets between δ 7.86–7.71 ppm. rsc.org The ethoxy group protons give rise to distinct signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) is characteristically found at a low field, often around δ 194.5 ppm. The aromatic carbons show a series of signals in the region of approximately δ 114 to 163 ppm. Specifically, the carbon attached to the ethoxy group (C-O) appears around δ 163.4 ppm, while other aromatic carbons resonate at values such as δ 132.5, δ 130.8, and δ 114.2 ppm. The carbons of the ethoxy group are observed at approximately δ 63.9 ppm (CH₂) and δ 14.6 ppm (CH₃).
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | 7.86-7.71 (m) rsc.org | - |
| Aromatic C | - | 163.4, 132.5, 130.8, 114.2 |
| C=O | - | 194.5 |
| -OCH₂CH₃ | 4.14 (q) | 63.9 |
| -OCH₂CH₃ | 1.45 (t) | 14.6 |
Data is compiled from various sources and may show slight variations based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms, which is essential for unambiguous structural assignment. princeton.edusdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY spectra would show correlations between the adjacent protons in the ethoxy group (the quartet of the CH₂ and the triplet of the CH₃) and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. princeton.edusdsu.edu This is crucial for assigning the signals of the protonated carbons in the ¹³C spectrum. For example, it would show a cross-peak between the ethoxy CH₂ protons and the corresponding carbon signal, and similarly for the CH₃ group and the aromatic CH groups.
1H and 13C NMR Techniques
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. researchgate.net A strong absorption band is observed for the carbonyl (C=O) group stretching vibration, typically in the range of 1630-1640 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy groups appears in the 2850-3000 cm⁻¹ region. rsc.org The C-O stretching of the ether linkage gives rise to strong bands in the fingerprint region, generally around 1250 cm⁻¹. rsc.org Aromatic C=C stretching vibrations are also observed in the 1400-1600 cm⁻¹ range. rsc.orgrsc.org
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-3000 rsc.org |
| Carbonyl (C=O) Stretch | 1639 rsc.org |
| Aromatic C=C Stretch | 1600, 1505 rsc.org |
| C-O (Ether) Stretch | 1255 rsc.org |
Data compiled from representative spectra.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would also show a strong band for the carbonyl stretch. Aromatic ring vibrations are typically strong in Raman spectra. For a related compound, 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, Raman bands for aromatic C=C stretching were observed at 1604 and 1509 cm⁻¹. mdpi.com Similar characteristic peaks would be expected for this compound, confirming the presence of the aromatic rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. scispace.comnih.gov For this compound (C₁₇H₁₈O₃), the calculated exact mass is 270.1256 g/mol . HRMS analysis would yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. For instance, a derivative, bis((4-ethoxyphenyl)methanone), a light yellow solid, showed a calculated m/z [M+H]⁺ for C₂₆H₁₆Cl₄NO₂ of 513.9930, with the found value being 513.9944, demonstrating the accuracy of this technique. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction (XRD) is a cornerstone analytical technique for the structural characterization of crystalline solids. It provides definitive information regarding the atomic arrangement within a crystal lattice, which is fundamental to understanding the material's physical and chemical properties. For this compound, both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of its solid-state structure.
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail about the three-dimensional structure of a molecule. nih.gov By irradiating a monocrystalline sample with X-rays, a diffraction pattern is generated that, upon analysis, reveals precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov This information defines the molecule's conformation—the spatial arrangement of its atoms.
For benzophenone (B1666685) derivatives, SC-XRD studies reveal how the two phenyl rings are oriented relative to the central carbonyl group. In the case of substituted methanones, such as derivatives of this compound, the two aryl rings are typically twisted out of the plane of the carbonyl group, adopting a non-planar, propeller-like conformation. This twist is influenced by steric hindrance and electronic effects of the substituents. For example, in the structurally related derivative, (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, the two 4-methoxyphenyl (B3050149) rings are inclined at a significant angle to each other. scielo.org.za
A typical single-crystal XRD analysis would yield a set of crystallographic parameters for this compound, as illustrated by the hypothetical data in the table below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 8.05 |
| c (Å) | 18.50 |
| β (°) | 98.50 |
| Volume (ų) | 1535.0 |
| Z (Molecules/unit cell) | 4 |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used primarily for the identification of crystalline phases and the assessment of sample purity. mdpi.com A sample is ground into a fine powder, ensuring that the crystallites are randomly oriented. When exposed to a monochromatic X-ray beam, the powder sample produces a characteristic diffraction pattern consisting of peaks at specific diffraction angles (2θ). mu.edu.tr
According to Bragg's Law (nλ = 2d sinθ), these peak positions are directly related to the interplanar spacings (d-spacings) of the crystal lattice. mu.edu.tr The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline solid. mdpi.com
For this compound, PXRD is invaluable for:
Phase Identification: Comparing the experimental diffractogram of a synthesized batch against a standard pattern from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data, confirms the identity of the compound. mdpi.com
Purity Assessment: The presence of unexpected peaks in the diffraction pattern indicates contamination with other crystalline phases or polymorphs.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a key tool in identifying and characterizing polymorphism.
The table below shows a representative set of peaks that might be observed in a PXRD pattern for a pure crystalline phase of this compound.
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 21.2 | 4.19 | 60 |
| 24.5 | 3.63 | 75 |
| 25.1 | 3.55 | 50 |
| 28.9 | 3.09 | 45 |
Single Crystal X-ray Diffraction for Molecular Conformation and Packing
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a sample. For a pure organic compound like this compound, this method provides a crucial check on its elemental composition and purity. The experimentally determined percentages of C and H are compared against the theoretically calculated values based on the molecular formula.
The molecular formula for this compound is C₁₇H₁₈O₃. The theoretical elemental composition is calculated from its molecular weight. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. Discrepancies can indicate the presence of impurities, residual solvent, or an incorrect structural assignment. For instance, elemental analysis is routinely used alongside spectroscopic methods to confirm the structure of newly synthesized compounds. scholarsresearchlibrary.com
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|
| Carbon (C) | 75.53% | 75.45% |
| Hydrogen (H) | 6.71% | 6.75% |
| Oxygen (O) | 17.76% | N/A (Typically calculated by difference) |
Computational Chemistry and Theoretical Investigations of Bis 4 Ethoxyphenyl Methanone
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. science.gov It provides a guide to the molecule's reactivity towards charged reactants, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de These values are then color-coded onto the surface; typically, red indicates regions of negative electrostatic potential (electron-rich), blue indicates regions of positive electrostatic potential (electron-deficient), and green represents areas of neutral potential. researchgate.netresearchgate.net
For Bis(4-ethoxyphenyl)methanone, the MEP map reveals specific sites susceptible to electrophilic and nucleophilic attack. The most negative potential (red region) is concentrated around the oxygen atom of the central carbonyl (C=O) group. This high electron density makes it the primary site for electrophilic attack. The oxygen atoms of the two ethoxy (–O–CH₂CH₃) groups also exhibit negative potential, though to a lesser extent than the carbonyl oxygen, identifying them as secondary sites for interaction with electrophiles.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational flexibility and dynamic behavior of molecules over time. researchgate.netmdpi.com By solving Newton's laws of motion for every atom in the system, MD simulations can map out the potential energy surface and identify stable, low-energy conformations. researchgate.netnih.gov This is particularly important for flexible molecules like this compound, whose chemical properties and biological interactions can be influenced by its three-dimensional shape.
The primary sources of conformational flexibility in this compound are the rotations around several single bonds:
The two bonds connecting the phenyl rings to the central carbonyl carbon.
The bonds between the phenyl ring carbons and the ethoxy group oxygen atoms.
The bonds within the ethyl groups of the ethoxy moieties.
MD simulations are used to explore the full range of motion for these rotatable bonds. mdpi.com A key aspect of the conformational analysis for this molecule is determining the torsional angles (dihedral angles) between the planes of the two phenyl rings and the plane of the central carbonyl group. Due to steric hindrance between the ortho-hydrogens of the phenyl rings, a completely planar conformation is energetically unfavorable. MD simulations can generate an ensemble of conformations, revealing that the phenyl rings are typically twisted out of the plane of the carbonyl group. The simulations provide data on the distribution of these dihedral angles, allowing for the identification of the most populated and energetically stable conformers. This detailed understanding of the conformational landscape is essential for predicting how the molecule might interact with other molecules, such as receptors or enzyme active sites. mdpi.comnih.gov
Quantum Chemical Descriptors and Reactivity Indices
The most important quantum chemical descriptors include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netscivisionpub.com
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule gains an electron (A ≈ -ELUMO).
Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I + A) / 2). scivisionpub.com
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap. scivisionpub.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating how easily the electron cloud can be polarized. scivisionpub.com
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). scivisionpub.com
These descriptors collectively provide a detailed profile of the molecule's reactivity. researchgate.net
Table 1: Calculated Quantum Chemical Descriptors for a Methanone (B1245722) Analog (Data based on the analog Bis(4-methoxyphenyl)methanone) chemscene.com
| Descriptor | Symbol | Definition | Significance |
| Topological Polar Surface Area | TPSA | Sum of surfaces of polar atoms | Predicts drug transport properties |
| LogP | LogP | Logarithm of the partition coefficient | Measures lipophilicity |
| Hydrogen Bond Acceptors | Number of H-bond acceptors | Influences solubility and binding | |
| Hydrogen Bond Donors | Number of H-bond donors | Influences solubility and binding | |
| Rotatable Bonds | Number of freely rotatable bonds | Relates to conformational flexibility |
Table 2: Global Reactivity Descriptors (Illustrative) (These are conceptual values based on theory; specific calculated values for this compound require dedicated DFT studies) scivisionpub.com
| Descriptor | Symbol | Formula | Predicted Reactivity Insight |
| Ionization Potential | I | I ≈ -EHOMO | Tendency to donate electrons |
| Electron Affinity | A | A ≈ -ELUMO | Tendency to accept electrons |
| Energy Gap | ΔE | ELUMO - EHOMO | High value indicates high stability |
| Electronegativity | χ | (I + A) / 2 | Electron-attracting capability |
| Chemical Hardness | η | (I - A) / 2 | Resistance to electronic change |
| Chemical Softness | S | 1 / (2η) | Polarizability of electron cloud |
| Electrophilicity Index | ω | μ² / (2η) | Propensity to act as an electrophile |
Supramolecular Interactions and Crystal Engineering of Bis 4 Ethoxyphenyl Methanone Analogues
Intermolecular Hydrogen Bonding Interactions
While Bis(4-ethoxyphenyl)methanone itself lacks strong hydrogen bond donors, its analogues and cocrystals frequently feature these interactions as a primary structure-directing force. Hydrogen bonds are generally categorized by their strength, with conventional N-H···O or O-H···O bonds being stronger than weaker C-H···O interactions. nih.gov
In analogues of this compound, weak intramolecular C-H···O hydrogen bonds are observed, which help to stabilize the molecular conformation. For instance, in the crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, two such intramolecular interactions form stable five-membered rings. colab.ws Similarly, in the chalcone (B49325) derivative 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, an intramolecular C-H···O bond is present. mdpi.com
The power of hydrogen bonding becomes even more evident in multicomponent systems. A study on a cocrystal involving 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrates how different hydrogen bonding patterns emerge in pure crystals versus cocrystals. rsc.orgacs.org In the pure form, only one N-H donor participates in hydrogen bonding with a methoxy (B1213986) oxygen. However, in a cocrystal with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one, both N-H hydrogens engage in stronger N-H···O=C and N-H···S bonds, showcasing how co-formers can activate different and more robust interaction pathways. rsc.orgacs.org Solvation can also modify these interactions; the rate of intersystem crossing in benzophenone (B1666685) is significantly altered by hydrogen bonding with protic solvent molecules. nih.gov
Table 1: Examples of Hydrogen Bonding in this compound Analogues
| Compound/System | Interaction Type | Role | Reference |
|---|---|---|---|
| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | C-H···O | Intramolecular, conformation stabilization | colab.ws |
| 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one | C-H···O | Intramolecular, conformation stabilization | mdpi.com |
| Cocrystal of a bis(4-methoxyphenyl) analogue | N-H···O=C, N-H···S | Intermolecular, primary binding motif in cocrystal | rsc.orgacs.org |
| Benzophenone in protic solvent | O···H (solvent) | Intermolecular, alters photochemical properties | nih.gov |
Aromatic Stacking Interactions (π-π, C-H···π)
Aromatic stacking interactions are crucial in the packing of phenyl-containing molecules like this compound. These interactions arise from electrostatic and dispersion forces between aromatic rings and can be broadly classified into π-π (between two aromatic rings) and C-H···π (between a C-H bond and a ring).
Table 2: Characteristics of Aromatic Stacking Interactions
| Interaction Type | Description | Typical Geometry | Reference |
|---|---|---|---|
| π-π Stacking | Interaction between the π-electron clouds of two aromatic rings. | Parallel-displaced (offset > 3.5 Å) | chemrxiv.org |
| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | T-shaped (edge-to-face) | mdpi.com |
| Phenyl-Perfluorophenyl | Strong interaction between electron-rich and electron-poor aromatic rings. | Face-to-face | arxiv.org |
Other Weak Non-Covalent Interactions (e.g., Tetrel Bonding, Anion-π)
Beyond hydrogen bonds and stacking, a diverse range of weaker non-covalent interactions contributes to the stability of crystal structures. These include tetrel bonds and anion-π interactions, which are gaining increasing recognition in crystal engineering. nih.govmdpi.com
A tetrel bond is a non-covalent interaction involving a Group 14 element (like carbon) acting as an electrophilic site. rsc.orgbeilstein-journals.org In molecules like this compound, the carbonyl carbon atom is electron-deficient and can act as a tetrel bond donor, attracting a nucleophilic region from an adjacent molecule. rsc.org While specific examples in this compound itself are not documented, the principle is a recognized force in supramolecular chemistry, comparable in strength to many hydrogen bonds. rsc.orgtamu.edu These interactions are known to be preliminary stages in certain chemical reactions, such as the SN2 reaction, and are important in the binding of substrates to proteins. arxiv.orgtamu.edu
Anion-π interactions are attractive forces between an anion and the surface of an electron-deficient aromatic ring. nih.govresearchgate.net While typical benzene (B151609) rings are electron-rich, their π-acidity can be increased by electron-withdrawing substituents. For this compound analogues, this interaction becomes relevant in the presence of anions, for example, from salts used in crystallization or as part of an ionic liquid. These interactions can be surprisingly strong and are instrumental in the design of anion receptors and sensors. nih.govchemrxiv.orgresearchgate.net Studies have shown that anion-π interactions can influence the pKa of molecules and play a central role in the binding of inhibitors to enzymes.
Cocrystallization Strategies and Multicomponent Crystal Formation
Cocrystallization is a powerful crystal engineering strategy used to create new solid forms of a compound with potentially improved physical properties. This technique involves crystallizing a target molecule with a second, different molecule (a "coformer") to form a new, ordered crystalline structure where both components exist in a defined stoichiometric ratio.
The selection of a coformer is guided by the principles of supramolecular chemistry, often by choosing molecules with complementary functional groups. For derivatives of this compound, coformers containing strong hydrogen bond donors or acceptors are particularly effective. rsc.org
A compelling example is the formation of multicomponent crystals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. rsc.orgacs.org When crystallized with dimethylformamide (DMF), a solvate is formed where the strong carbonyl acceptor of DMF engages in hydrogen bonding. When cocrystallized with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one, a true cocrystal is formed, held together by a different set of hydrogen bonds. rsc.orgacs.org This demonstrates a key strategy: by introducing a coformer with a competitive hydrogen bond acceptor (the carbonyl group), the intermolecular interaction pattern of the parent molecule can be systematically altered. rsc.org This approach broadens the informational landscape for a given molecule, which is highly beneficial for crystal engineering. rsc.orgacs.org
Control of Molecular Assembly in Solid State
The ultimate goal of understanding supramolecular interactions is to control the assembly of molecules in the solid state. The final crystal structure, or polymorph, determines the material's bulk properties. The various non-covalent interactions—hydrogen bonds, π-stacking, and other weak forces—act in concert to direct the three-dimensional packing.
For complex organic molecules, the crystallization process can yield different solid forms, including polymorphs, solvates, or cocrystals, depending on the conditions. The ability to selectively produce a desired form is a central challenge in materials science. In analogues of this compound, the flexible nature of the ethoxy groups and the rotational freedom of the phenyl rings allow for various conformations, which can lead to different packing arrangements. rsc.org
The functional consequences of controlling molecular assembly are significant. In related systems like tetrakis(4-methoxyphenyl)ethylene, different aggregation states (amorphous vs. crystalline) produced by methods like heating or solvent fuming result in dramatically different photoluminescent colors. This morphology-dependent emission is a direct result of how weak intermolecular interactions are organized in the solid state. The formation of supramolecular aggregates, guided by non-covalent forces, can be used to switch material properties, such as turning on phosphorescence by restricting molecular motion within a well-defined assembly. researchgate.net
Crystal Engineering Principles for Designed Topologies
Crystal engineering aims to move from serendipitous discovery to the rational design of crystals with desired structures and properties. rsc.org This is achieved by applying a set of guiding principles based on the predictability and robustness of intermolecular interactions.
A core concept in crystal engineering is the supramolecular synthon . This refers to a robust and predictable structural unit formed by specific intermolecular interactions that can be used to build larger architectures. A classic example is the carboxylic acid dimer. For analogues of this compound, a reliable synthon might be a C-H···O hydrogen bond or a specific parallel-displaced π-stacking motif.
There is often a hierarchy of interactions. Strong, directional forces like conventional hydrogen bonds typically dominate the assembly process, with weaker, less directional forces like van der Waals interactions filling in the remaining space. By understanding this hierarchy, one can predict how molecules will likely assemble. For example, in a system with both strong hydrogen bond donors/acceptors and aromatic rings, the hydrogen bonds will likely form the primary structural framework (e.g., a chain or layer), which is then organized into a 3D structure by weaker stacking interactions.
By strategically choosing functional groups and crystallization partners, it is possible to design specific supramolecular topologies, such as discrete assemblies, 1D chains, 2D layers, or complex 3D networks. beilstein-journals.org This deliberate control over solid-state architecture is the essence of crystal engineering and is crucial for developing new materials based on molecules like this compound.
Advanced Materials Science Applications and Functional Roles of Bis 4 Ethoxyphenyl Methanone and Its Derivatives
Optoelectronic Materials and Charge Transport
The unique electronic properties of Bis(4-ethoxyphenyl)methanone and its derivatives, particularly the bis(4-alkoxyphenyl)amine moiety, make them valuable components in the development of high-performance optoelectronic devices. Their structure facilitates efficient charge transport, a critical function in organic electronics.
Hole-Transporting Layers (HTLs) in Organic Devices
Derivatives of bis(4-alkoxyphenyl)amine are widely recognized as effective hole-transporting groups, capable of enhancing charge mobility at a molecular level. researchgate.net This characteristic is fundamental to their application as Hole-Transporting Layers (HTLs) in various organic devices, most notably perovskite solar cells (PSCs). The function of an HTL is to provide a pathway for hole conduction from the active layer to the electrode while blocking electrons, which reduces charge recombination and improves device efficiency. nrel.gov
The molecular structure of these materials, often featuring a core to which bis(4-methoxyphenyl)amine or similar units are attached, is crucial for performance. mdpi.com For instance, the introduction of a bis(4-methoxyphenyl)methane moiety into a ferrocene-containing triphenylamine (B166846) derivative (a compound named JW7) resulted in a high hole mobility of 4.3 x 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org Similarly, carbazole (B46965) derivatives functionalized with methoxydiphenylamine groups have demonstrated hole-drift mobilities comparable to the standard material, spiro-OMeTAD, leading to high-performance PSCs. acs.org The methoxy (B1213986) groups, and by extension ethoxy groups, on the phenyl rings are key to these properties, influencing ionization potentials and hole mobility. researchgate.net Research has shown that the bis(4-methoxyphenyl)amino component helps ensure the material dissolves well in organic solvents, which is vital for forming the uniform thin films required for high-performance photovoltaic devices. mdpi.com
| HTM Derivative | Core Structure | Hole Mobility (μh) | Device Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| JW7 | Ferrocene-Triphenylamine with bis(4-methoxyphenyl)methane | 4.3 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Not specified | rsc.org |
| 2Cz-OMeDPA | Carbazole linked with bis(4-methoxyphenyl)amine | 3.1 × 10⁻⁵ cm² V⁻¹ s⁻¹ | ~20% | acs.org |
| HTM-2 | Bithiophene | Not specified | 21.2% | researchgate.net |
| X1 | Anthracene with bis(4-methoxyphenyl)amine | Not specified | Not specified | mdpi.com |
Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
The utility of this compound derivatives extends to both organic light-emitting diodes (OLEDs) and photovoltaic cells (PVs). In PVs, specifically PSCs, these materials are integral as HTLs. The power conversion efficiency of PSCs has seen a dramatic rise, and the HTL is a key component for efficient charge extraction. mdpi.comresearchgate.net The proper alignment of the HTL's energy levels with the perovskite's valence band is crucial for efficient hole transfer. rsc.org For example, a bithiophene-based HTM with methoxy derivatives achieved a remarkable power conversion efficiency of 21.2%, outperforming the benchmark spiro-OMeTAD. researchgate.net
In the realm of OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF), non-conjugated polymers incorporating related structures have been explored. For instance, copolymers synthesized from bis(4-bromophenyl)methanone have been investigated as host materials. rsc.org These non-conjugated polymers offer advantages such as tunable energy levels and molecular flexibility, which allow for better control over charge transport and exciton (B1674681) dynamics within the OLED device. rsc.org Carbazole derivatives, often functionalized with groups like bis(alkoxyphenyl)amine, are also prominent in OLED development due to their good hole transport properties, stability, and high photoluminescence quantum yields. mdpi.com
Polymeric Materials and Polymerization Chemistry
This compound and its structural analogs serve as important building blocks in polymer chemistry, acting as monomers and crosslinkers to create high-performance polymers with tailored characteristics.
Monomers and Crosslinkers in Polymer Synthesis
The ketone group in this compound provides a reactive site for polymerization, allowing it to act as a monomer. This is particularly relevant in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their thermal stability and chemical resistance. researchgate.netresearchgate.net These polymers are typically formed through a nucleophilic substitution reaction between a bisphenol and a di-fluorinated aromatic ketone, such as 4,4′-difluorobenzophenone, a close analog of this compound. researchgate.net
Beyond serving as a monomer, the structure lends itself to creating crosslinked polymers. Crosslinking involves creating covalent bridges between polymer strands to form a robust network. sjsu.edu While not this compound itself, related multifunctional molecules with three or four reactive groups are designed as crosslinking agents to enhance the properties of polymers like polyimides. google.com Hyper-crosslinked polymers (HCPs), often synthesized via Friedel–Crafts alkylation using external crosslinkers, can achieve extremely high surface areas and are used in adsorption and catalysis. researchgate.netbeilstein-journals.org The principle of using aromatic building blocks with reactive sites for creating extensive polymer networks is central to this field.
Integration into Polymer Backbones for Tailored Properties
The integration of the ether-ketone linkage, characteristic of this compound, into a polymer's main chain is a key strategy for tailoring its properties. Aromatic poly(ether ether ketone)s (PEEKs) and related PAEKs are synthesized by incorporating monomers like 4,4′-difluorobenzophenone. researchgate.net This process yields polymers with a desirable combination of a rigid aromatic backbone and flexible ether linkages. researchgate.net
This structural combination results in materials with high glass transition temperatures (Tg), excellent thermal stability, and good solubility in a range of organic solvents, which allows them to be cast into flexible, tough films. researchgate.net For example, PEEKs and poly(ether ether ketone ketone)s (PEEKKs) synthesized from various bisphenols and 4,4′-difluorobenzophenone exhibited Tg values in the range of 180°C–200°C and were stable up to 424°C–512°C. researchgate.net By sulfonating the PEEK backbone, it is possible to create proton exchange membranes for fuel cell applications, demonstrating the versatility achieved by modifying these polymer structures. canada.ca
| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) | Decomposition Temp. (T10) | Reference |
|---|---|---|---|---|---|
| PEEKs & PEEKKs | Various bisphenols + 4,4'-difluorobenzophenone | 0.42–0.86 | 180°C–200°C | 424°C–512°C | researchgate.net |
| Poly(ether ether ketone amide)s | 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene + diacid chlorides | 0.41–0.52 | 252°C–302°C | 397°C–406°C | researchgate.net |
| SPAEK Copolymers | 4,4'-(hexafluoroisopropylidene)-diphenol + di-sulfonated difluorobenzophenone | >0.8 | Not specified | Not specified | canada.ca |
Coordination Polymers and Emission Properties
Coordination polymers (CPs) are materials formed by linking metal ions with organic ligands. nih.gov While research on this compound itself as a ligand is limited, studies on structurally similar thioether and other derivatives provide insight into its potential. For example, ligands like bis(4-methoxyphenylthio)methane and bis((4-methoxyphenyl)thio)alkane have been used to create coordination polymers with copper(I) iodide (CuI). researchgate.netacs.org
These self-assembled structures can form one-dimensional ribbons or more complex networks, often based on a Cu₄I₄ cubane-like core. acs.org A key feature of these materials is their luminescence. The CuI-based coordination polymers exhibit strong phosphorescence, with emission lifetimes in the microsecond range. acs.org The chain length of the alkane linker in bis((4-methoxyphenyl)thio)alkane ligands was found to systematically affect the structure and emission properties of the resulting coordination polymer. researchgate.net For instance, a ligand with a hexyl (m=6) chain produced a polymer with medium emission intensity (Φe ~ 10%). researchgate.net This demonstrates that the bis(4-alkoxyphenyl) motif can be effectively used to construct CPs with tunable and potentially useful photophysical properties.
Non-linear Optical (NLO) Materials
This compound and its derivatives, belonging to the broader class of benzophenone (B1666685) compounds, are significant in the field of non-linear optical (NLO) materials. These materials can alter the properties of light, a phenomenon crucial for applications in photonics, laser technology, and high-speed data processing. researchgate.net The NLO response in these organic molecules is primarily attributed to their molecular structure, which typically consists of electron-donating and electron-accepting groups connected by a π-conjugated system, often referred to as a "push-pull" system. mdpi.com This arrangement facilitates charge transfer across the molecule, leading to a large second-order hyperpolarizability (β), a key measure of NLO activity. researchgate.net
Design and Synthesis of NLO-Active Methanone (B1245722) Structures
The design of NLO-active methanone structures, including derivatives of this compound, focuses on optimizing their molecular architecture to enhance NLO properties. The core strategy involves creating molecules with significant charge asymmetry. This is often achieved through the Claisen-Schmidt condensation reaction to produce chalcone (B49325) derivatives, which are precursors to many NLO materials. davidpublisher.comresearchgate.net The synthesis of these compounds can be accomplished through various methods, including Friedel–Crafts acylation reactions, which can be catalyzed efficiently by Lewis acids in ionic liquids, offering high yields in short reaction times. researchgate.net
Key design principles for enhancing NLO activity include:
Donor-Acceptor Architecture: Incorporating strong electron-donating groups (like the ethoxy group in this compound) and electron-withdrawing groups within the same molecule. researchgate.net
Extended π-Conjugation: Increasing the length of the conjugated system that connects the donor and acceptor groups to facilitate electron delocalization. mdpi.com
Non-centrosymmetric Crystallization: Ensuring that the molecules crystallize in a non-centrosymmetric space group, a prerequisite for observing second-order NLO effects like second harmonic generation. researchgate.netwikipedia.org
Researchers have synthesized various benzophenone derivatives to study the structure-property relationships. For instance, the synthesis of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone has been reported, demonstrating how modifications to the methanone structure can lead to materials with significant NLO efficiency. tandfonline.comresearchgate.net Similarly, the synthesis of chalcone derivatives with different substituents on the phenyl rings has been explored to fine-tune their NLO properties. davidpublisher.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are also employed to predict the NLO properties of newly designed molecules before their synthesis, guiding the development of promising candidates. acs.orgmdpi.com
Second Harmonic Generation (SHG) Efficiency
Second Harmonic Generation (SHG) is a phenomenon where a material converts incoming light of a specific frequency into light with double that frequency. wikipedia.org This process is a key application of NLO materials. The efficiency of SHG is a critical parameter for evaluating the performance of these materials. For this compound and its derivatives, the SHG efficiency is highly dependent on their molecular structure and crystal packing.
Several studies have reported the SHG efficiencies of various benzophenone derivatives, often comparing them to standard NLO materials like potassium dihydrogen phosphate (B84403) (KDP) or urea. researchgate.netresearchgate.net For example, 4-aminobenzophenone (B72274) (4-ABP) has shown a remarkable SHG efficiency, being 161 times that of KDP. researchgate.net In another instance, (4-bromobenzal)-3-acetylpyridine was found to have an SHG efficiency 10 times that of urea. researchgate.net The introduction of different functional groups and the formation of mixed crystals can also enhance SHG efficiency. For instance, incorporating 2,4-dinitrophenyl hydrazone into benzophenone crystals increased the SHG efficiency. asianpubs.org
The Kurtz-Perry powder technique is a common method used to measure the SHG efficiency of new materials. researchgate.net This technique involves irradiating a powdered sample with a high-intensity laser and measuring the intensity of the generated second-harmonic light. scirp.org
| Compound | SHG Efficiency (Relative to Standard) | Reference Standard | Source |
|---|---|---|---|
| 4-Aminobenzophenone (4-ABP) | 161 | KDP | researchgate.net |
| 4-4′ Dimethylbenzophenone (4-4′ DMBP) | 1.5 | KDP | researchgate.net |
| 3,4-Diaminobenzophenone (3,4-DABP) | 2.3 | KDP | researchgate.net |
| (4-Bromobenzal)-3-acetylpyridine | 10 | Urea | researchgate.net |
| Benzophenone | 0.54 | KDP | asianpubs.org |
| Mixed crystal of benzophenone and 2,4-dinitrophenyl hydrazone of benzophenone | 0.64 | KDP | asianpubs.org |
| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | 1.73 | KDP | tandfonline.com |
Functional Coatings and Adhesives
Derivatives of this compound, specifically benzophenone derivatives, are utilized in the formulation of functional coatings and adhesives, primarily due to their photochemical properties. Benzophenones are known to act as photoinitiators, which are compounds that can initiate polymerization reactions upon exposure to light, typically UV radiation. google.comuvabsorber.com This property is crucial for UV-curable coatings and adhesives, which offer advantages such as rapid curing times and solvent-free formulations. uvabsorber.com
In the context of coatings, benzophenone derivatives can be incorporated to enhance properties like scratch resistance and durability. uvabsorber.com For instance, UV-curable wood coatings employ photoinitiators to achieve rapid curing, resulting in hard and resistant finishes. uvabsorber.com They are also used in automotive coatings to protect against color fading caused by sunlight. uvabsorber.com Furthermore, some benzophenone derivatives, such as 2-hydroxybenzophenones, act as UV absorbers, protecting the underlying material from degradation by absorbing harmful UV radiation. google.com
In the realm of adhesives, benzophenone derivatives are key components in switchable adhesives. These are materials whose adhesive properties can be turned on or off by an external stimulus, such as light. google.com By incorporating a photoinitiator like a benzophenone derivative, the adhesive can be cured (hardened) upon exposure to light, creating a strong bond. The amount of photoinitiator in the adhesive mixture typically ranges from 0.5% to 5% by weight. google.com
Catalysis and Co-catalysis in Chemical Reactions
This compound and its derivatives have found applications as catalysts and co-catalysts in various chemical reactions. Their catalytic activity often stems from their ability to absorb light and initiate photochemical reactions or to act as Lewis acids in facilitating chemical transformations.
One notable application is in the photodegradation of polymers. Acetophenone and benzophenone derivatives have been studied as catalysts for the degradation of polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) films under UV irradiation. scientific.net This process is relevant for managing plastic waste.
In organic synthesis, benzophenone derivatives are instrumental in Friedel-Crafts acylation reactions. researchgate.net For example, ionic liquids based on BmimCl–FeCl3 have been shown to be highly effective dual catalyst-solvents for the synthesis of benzophenone and its derivatives, leading to excellent product yields in a short amount of time. researchgate.net
Furthermore, cytochrome P450 enzymes have been shown to catalyze the transformation of benzophenone precursors, highlighting the role of these compounds in biosynthetic pathways. acs.org In the realm of protecting group chemistry, copper(II) bromide has been used as an efficient catalyst for the protection of alcohols as bis(4-methoxyphenyl)methyl ethers, a reaction that is reversible using the same catalyst under different conditions. researchgate.net There is also research into the use of benzophenone derivatives in photocatalytic oxidation reactions of C-H bonds. researchgate.net
Future Research Directions and Emerging Trends in Diarylmethanone Science
Development of Sustainable Synthetic Methodologies and Process Intensification
The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in the synthesis of diarylmethanones. primescholars.comnih.gov The classic Friedel-Crafts acylation, a common method for preparing compounds like Bis(4-ethoxyphenyl)methanone, often relies on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, which raises environmental and safety concerns. researchgate.net Future research is intensely focused on developing cleaner, more efficient, and economically viable synthetic pathways.
Key trends include:
Novel Catalytic Systems: Research is moving towards the use of mild, metal-free, and reusable catalysts. researchgate.net For instance, N-heterocyclic carbenes (NHCs) are being employed to catalyze the synthesis of functionalized diarylmethanones under gentle conditions, avoiding harsh reagents. researchgate.netacs.org Another approach involves using bio-organic catalysts, such as humic acid or saponin-based catalysts, which can function effectively in aqueous solutions. researchgate.net
Green Solvents and Conditions: The use of Natural Deep Eutectic Solvents (NADES) is emerging as an environmentally benign alternative to traditional organic solvents. mdpi.com These solvents can also act as catalysts and are often recyclable. mdpi.com
Alternative Energy Sources: Microwave irradiation is being synergistically combined with green solvents like NADES to dramatically reduce reaction times—from hours to minutes—and improve product yields. mdpi.com Ultrasound technology is another alternative energy source being explored to enhance reaction rates and efficiency in chemical synthesis. mdpi.com
Process Intensification (PI): PI aims to develop substantially smaller, cleaner, safer, and more energy-efficient technologies. aiche.orgintramicron.com For diarylmethanone synthesis, this involves shifting from batch reactors to continuous flow systems, such as microchannel reactors. These systems offer superior heat and mass transfer, leading to better control over reaction conditions, higher yields, and increased safety. energy.gov The integration of reaction and separation steps, like in reactive distillation, is another PI strategy that can streamline production and reduce energy consumption. aiche.orgaidic.it
| Methodology | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Traditional Friedel-Crafts | AlCl₃, CS₂ | Well-established, versatile | researchgate.net |
| NHC-Catalyzed Synthesis | N-Heterocyclic Carbene | Metal-free, mild conditions, high functional group tolerance | researchgate.netacs.org |
| Microwave-Assisted Synthesis | NADES (e.g., L-proline/glycerol) | Drastic reduction in reaction time (24h to 15 min), high yield, green solvent | mdpi.com |
| Biocatalysis | Enzymes (e.g., Ketoreductase) | High stereoselectivity, mild aqueous conditions | researchgate.net |
| Fenton-like Reaction | Fe(II)/Fe(III) | Uses simple precursors, cost-effective, bio-inspired | acs.org |
Exploration of Novel Functionalized Derivatives for Advanced Material Performance
The diarylmethanone scaffold is a versatile building block that can be functionalized to create a vast array of derivatives with tailored properties. mdpi.comresearchgate.net While this compound serves as a foundational structure, future research is centered on introducing diverse functional groups to unlock new capabilities for advanced materials.
Fluorinated Derivatives: The strategic incorporation of fluorine atoms into the diarylmethanone structure is a significant trend. researchgate.netacs.org Perfluorinated diarylmethanones exhibit unique electronic properties and enhanced stability, making them valuable in pharmaceuticals as bioisosteres and in materials science. researchgate.netacs.org For example, they have been investigated as electrolyte additives in lithium-ion batteries (LIBs), where they improve cycling stability and efficiency at high voltages. acs.orgacs.org
Bioactive Molecules: The diarylmethanone core is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities. mdpi.comresearchgate.net Research is focused on synthesizing novel derivatives as potential therapeutic agents, including inhibitors for enzymes like aldose reductase and α-glucosidase for diabetes treatment, as well as anticancer agents targeting colorectal cancer. mdpi.comtandfonline.com
Materials for Organic Electronics: By modifying the aromatic rings and substituent groups, the electronic and photophysical properties of diarylmethanones can be finely tuned. This makes them promising candidates for use in organic light-emitting devices (OLEDs), sensors, and as light-harvesting molecules in photochemical applications. solubilityofthings.comtandfonline.com
| Functionalization | Resulting Properties | Emerging Application Area | Reference |
|---|---|---|---|
| Perfluoroarenes | Enhanced stability, unique electronic character | Lithium-ion battery electrolyte additives | acs.orgacs.org |
| Trifluoromethyl, Pyridine groups | Targeted biological activity, apoptosis induction | Anticancer therapeutics (e.g., for colorectal cancer) | mdpi.comresearchgate.net |
| Triazole, Thiadiazine heterocycles | Antimicrobial properties | Development of new antimicrobial agents | scispace.com |
| Attachment to Steroids/Natural Products | Creation of complex, biologically relevant molecules | Drug discovery and modification | acs.org |
Integration of Computational Modeling with Experimental Material Design
The synergy between computational modeling and experimental synthesis is revolutionizing material design. frontiersin.org Instead of relying solely on trial-and-error, researchers can now predict the properties of diarylmethanone derivatives before they are ever synthesized. This accelerates the discovery of new materials with desired functions.
Predicting Molecular Properties: Density Functional Theory (DFT) is a powerful tool used to calculate the electronic structure, which governs the optical and chemical properties of molecules. researchgate.netlongdom.org For diarylmethanones, DFT can predict UV-visible spectra, analyze intramolecular interactions, and evaluate the reactivity of different derivatives based on their substituent groups. tandfonline.com
Simulating System Behavior: Molecular Dynamics (MD) simulations allow scientists to model the behavior of molecules over time, providing insights into their interactions with other systems, such as proteins or material surfaces. ntnu.edunih.gov This is crucial for designing diarylmethanone-based drugs, as MD can simulate how a molecule binds to a biological target. researchgate.nettandfonline.com
Rational Design of Materials: By combining DFT and MD, researchers can screen large virtual libraries of potential diarylmethanone derivatives for specific applications. ntnu.edu This computational pre-screening identifies the most promising candidates for experimental synthesis, saving significant time and resources. For example, modeling can help identify which functional groups would be most effective in tuning a molecule for use as a cancer-targeting agent or as a stable component in an electronic device. researchgate.netfrontiersin.org
Unveiling New Functional Roles in Emerging Technologies
The unique structural and chemical properties of the diarylmethanone scaffold make it an essential component for innovation in a variety of emerging technologies. mdpi.com Researchers are continuously discovering new functional roles for these compounds beyond their traditional uses.
Nanotechnology: Diarylmethanones and their derivatives are being explored as building blocks in nanotechnology. Their ability to be functionalized allows for their integration into larger, complex systems. One emerging area is the use of metallic nanoparticles in medicine, where organic scaffolds can play a role in stabilizing and delivering these particles for applications like cancer therapy. archivesofmedicalscience.com
Advanced Sensors: The sensitivity of the diarylmethanone electronic structure to its environment can be harnessed to create chemical sensors. By functionalizing the molecule with specific receptor groups, it may be possible to design sensors that exhibit a detectable change (e.g., color or fluorescence) upon binding to a target analyte.
Energy Storage: As demonstrated with perfluorinated derivatives, diarylmethanones are finding roles in energy technology. acs.orgacs.org Future research will likely expand on this, exploring their potential in other energy storage systems like flow batteries or as components in materials for solar energy conversion, leveraging their tunable photochemical properties. solubilityofthings.com
Sustainable Agrochemicals: The diarylmethanone scaffold is present in molecules used in agrochemical sciences. mdpi.comresearchgate.net With a growing demand for greener agricultural practices, research is aimed at developing new, more effective, and environmentally benign pesticides and herbicides based on this versatile chemical structure.
Q & A
Basic: What are the standard synthetic routes for Bis(4-ethoxyphenyl)methanone, and how are intermediates validated?
This compound is typically synthesized via Friedel-Crafts acylation using 4-ethoxyphenyl derivatives and acylating agents (e.g., phosgene derivatives) in the presence of Lewis acids like AlCl₃. Key steps include:
- Reaction optimization : Monitoring reaction completion via TLC or HPLC .
- Intermediate validation : NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity. For example, carbonyl stretches (~1660–1680 cm⁻¹) in IR validate ketone formation .
- Purification : Flash chromatography or recrystallization ensures high purity (>95%) .
Basic: How is this compound characterized using spectroscopic techniques?
- NMR analysis :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–8.0 ppm, J ≈ 8.8 Hz) due to substituent symmetry. Ethoxy groups show peaks at δ 1.3–1.4 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂) .
- ¹³C NMR : The carbonyl carbon resonates at δ 195–200 ppm .
- IR spectroscopy : Strong C=O stretch at ~1665 cm⁻¹ and C-O-C stretches (1250–1150 cm⁻¹) confirm the ethoxy groups .
- Mass spectrometry : HRMS (ESI-Orbitrap) provides exact mass confirmation (e.g., [M+H]⁺ = 337.15467) .
Advanced: How can computational modeling predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can:
- Optimize geometry : Predict bond lengths and angles, validated against crystallographic data .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with UV/Vis absorption maxima (e.g., λmax ≈ 260–350 nm) .
- Electrostatic potential maps : Identify electron-rich regions (e.g., ethoxy oxygen) for reactivity studies .
Advanced: How are crystallographic data contradictions resolved for benzophenone derivatives?
- SHELX refinement : Use twin refinement for high-resolution data to resolve overlapping peaks. For twinned crystals, employ HKLF5 format in SHELXL .
- Validation tools : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³) .
- Case study : Contradictions in unit cell parameters may arise from solvent inclusion; SC-XRD with low-temperature data collection improves accuracy .
Advanced: What methodologies assess the biological activity of this compound derivatives?
- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli (e.g., MIC = 16–32 µg/mL) .
- Efflux pump inhibition : Ethidium bromide accumulation assays quantify inhibition (e.g., 50% reduction at 10 µM) .
- ADMET profiling : Use SwissADME or ADMETLab to predict pharmacokinetics (e.g., logP ≈ 3.5 indicates moderate lipophilicity) .
Advanced: How are reaction conditions optimized for this compound-based catalysts?
- Photoredox catalysis : Additives like bis(4-methoxyphenyl)methanone enhance triplet-state energy transfer (e.g., 90 W blue LEDs, DMSO solvent) .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., acyl intermediate formation) .
- Yield improvement : Co-catalysts (e.g., NiCl₂) and elevated temperatures (37°C) increase efficiency to >90% .
Basic: What purification strategies are effective for this compound?
- Flash chromatography : Use silica gel with hexane/ethyl acetate (8:2) for baseline separation .
- Recrystallization : Ethanol/water mixtures yield needle-like crystals (mp 192–194°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for pharmacological studies .
Advanced: How are photophysical properties analyzed for this compound?
- UV/Vis spectroscopy : Solvent-dependent λmax shifts (e.g., 260 nm in acetonitrile vs. 298 nm in DMSO) indicate π→π* transitions .
- Fluorescence quenching : Stern-Volmer plots quantify quenching constants (e.g., Ksv = 1.2 × 10⁴ M⁻¹ with iodide ions) .
- Time-resolved spectroscopy : Fluorescence lifetimes (τ ≈ 2–5 ns) measured via TCSPC correlate with excited-state dynamics .
Basic: What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation (GHS08: suspected organ toxicity) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact (GHS06: acute toxicity) .
- Spill management : Absorb with silica gel and dispose as hazardous waste (UN 1230, Class 3) .
Advanced: How is regioselectivity controlled in electrophilic substitutions of this compound?
- Directing effects : Ethoxy groups activate the para position, but steric hindrance may favor meta substitution in crowded systems .
- DFT-guided design : Electron density maps predict preferential nitration at C3 over C2 (ΔΔG ≈ 2.1 kcal/mol) .
- Experimental validation : LC-MS/MS tracks isotopic labeling (¹⁵NO₂) to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
